

"Methyl 5-aminopyrazine-2-carboxylate hydrochloride" properties and characteristics

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Compound of Interest

Compound Name: *Methyl 5-aminopyrazine-2-carboxylate hydrochloride*

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An In-depth Technical Guide to Methyl 5-aminopyrazine-2-carboxylate hydrochloride

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on **Methyl 5-aminopyrazine-2-carboxylate hydrochloride**. It delves into the core physicochemical properties, synthesis, reactivity, and applications of this versatile heterocyclic building block, grounding theoretical knowledge in practical, field-proven insights.

Introduction: The Strategic Importance of a Heterocyclic Scaffold

Methyl 5-aminopyrazine-2-carboxylate hydrochloride is a heterocyclic organic compound featuring a pyrazine backbone substituted with both an amino and a methyl ester functional group.^[1] Its significance in modern chemistry stems from its role as a highly versatile intermediate, particularly in the synthesis of pharmaceutical and agrochemical agents.^[1] The pyrazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive molecules. The presence of orthogonally reactive amino and ester groups allows for sequential and controlled functionalization, enabling the construction of complex molecular architectures with tailored biological activities.^[1] This guide will elucidate the properties and characteristics that make this compound a valuable tool in the molecular engineer's arsenal.

Physicochemical and Structural Characteristics

Understanding the fundamental properties of a reagent is paramount for its effective use in synthesis and process development. The stability of Methyl 5-aminopyrazine-2-carboxylate under standard conditions facilitates its handling and storage, which is typically recommended in a dark, dry, and refrigerated (2-8°C) environment.^{[1][2]}

Key Properties Summary

The essential physicochemical data for the free base form, Methyl 5-aminopyrazine-2-carboxylate, are summarized below. The hydrochloride salt primarily enhances stability and modifies solubility characteristics.

Property	Value	Source(s)
IUPAC Name	methyl 5-aminopyrazine-2-carboxylate;hydrochloride	^[3]
CAS Number	13924-94-2 (Free Base)	^{[4][5]}
Molecular Formula	C ₆ H ₇ N ₃ O ₂ (Free Base)	^[1]
Molecular Weight	153.14 g/mol (Free Base)	^[1]
Physical Form	Solid	^[2]
Typical Purity	≥96%	^[2]
Storage Conditions	Sealed, dry, 2-8°C, protect from light	^{[1][2]}
InChI Key	RPEZSZAVQOVHCZ-UHFFFAOYSA-N (Free Base)	^[2]

Synthesis and Manufacturing Insights

The preparation of **Methyl 5-aminopyrazine-2-carboxylate hydrochloride** is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common and industrially relevant strategy involves the nucleophilic aromatic substitution of a halo-pyrazine precursor.

Generalized Synthesis Workflow

The causality behind this common pathway lies in the activation of the C5 position of the pyrazine ring by the electron-withdrawing carboxylate group, making it susceptible to nucleophilic attack by an amine. A protecting group strategy is often employed to avoid side reactions and facilitate purification.



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Caption: Generalized workflow for the synthesis of Methyl 5-aminopyrazine-2-carboxylate HCl.

Experimental Protocol: Two-Step Synthesis[6]

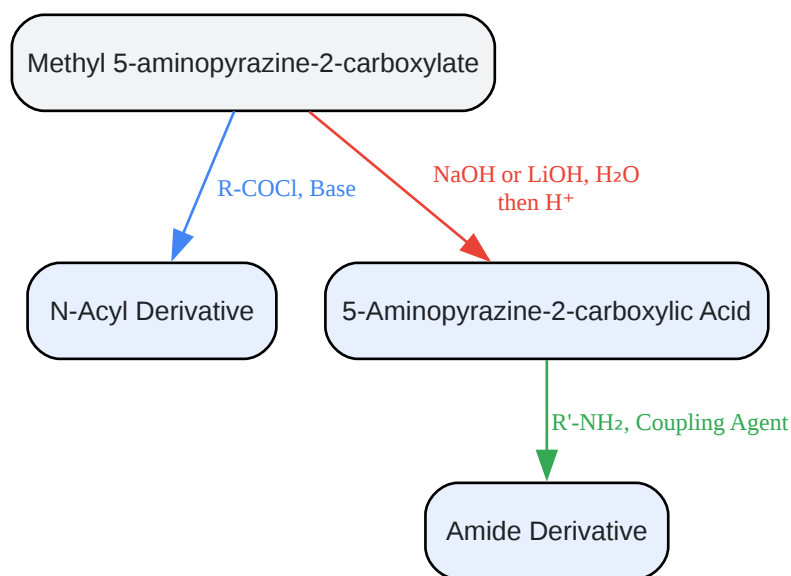
- Step 1: Amination.
 - To a solution of Methyl 5-halopyrazine-2-carboxylate in an organic solvent, add a substituted aminating reagent (e.g., p-methoxybenzylamine) in a molar ratio of 1.5-2.0:1 relative to the starting material.[6]
 - Add a base (molar ratio of 1.1:1) and heat the reaction mixture to 60-70°C.[6]
 - Monitor the reaction to completion. Upon completion, pour the mixture into water, filter, and dry the resulting solid to obtain the protected intermediate.[6]
- Step 2: Deprotection and Salt Formation.
 - Reflux the protected intermediate from Step 1 in the presence of a strong acid, such as trifluoroacetic acid or hydrochloric acid.[6] This cleaves the protecting group.
 - If HCl is used, the final product precipitates as the hydrochloride salt. If another acid is used, a subsequent salt formation step with HCl may be necessary.

- The resulting salt can then be isolated. For conversion to the free base, treatment with a suitable alkali like sodium hydroxide is performed.[6]

Chemical Reactivity and Derivatization Potential

The synthetic utility of **Methyl 5-aminopyrazine-2-carboxylate hydrochloride** is rooted in the distinct reactivity of its two functional groups. This allows for selective modifications, making it a cornerstone intermediate for building molecular diversity.[1]

- **Amino Group (NH₂):** The primary amino group is nucleophilic and readily undergoes acylation, sulfonylation, alkylation, and condensation reactions. This site is typically the first point of modification in a synthetic sequence.
- **Ester Group (CO₂Me):** The methyl ester can be hydrolyzed under basic (e.g., LiOH, NaOH) or acidic conditions to yield the corresponding carboxylic acid.[7] This acid can then be coupled with amines to form amides, a common linkage in pharmaceuticals.



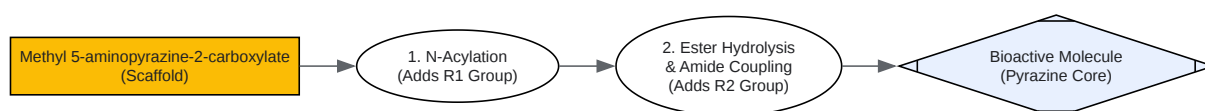
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Caption: Key reaction pathways for derivatization.

Applications in Medicinal Chemistry

The pyrazine scaffold is a key component in a multitude of therapeutic agents. Related compounds, such as 5-methyl-2-pyrazinecarboxylic acid, are crucial intermediates in the synthesis of drugs like Glipizide, an anti-diabetic medication.[8][9][10] Methyl 5-aminopyrazine-2-carboxylate serves a similar role as a foundational block for constructing complex molecules with potential activities as kinase inhibitors, anti-inflammatory agents, and more.[11]

The logic of its use is to provide a rigid, aromatic, and heteroatom-rich core that can be decorated with various pharmacophores to optimize binding to biological targets.



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Caption: Role as a core scaffold in multi-step drug synthesis.

Safety, Handling, and Storage

Proper handling of **Methyl 5-aminopyrazine-2-carboxylate hydrochloride** is essential to ensure laboratory safety. It is classified as an irritant and should be handled with appropriate personal protective equipment (PPE).[3]

GHS Hazard Information

Hazard	Code	Description	Source(s)
Skin Irritation	H315	Causes skin irritation	[3]
Eye Irritation	H319	Causes serious eye irritation	[3]
Respiratory Irritation	H335	May cause respiratory irritation	[3]
Acute Toxicity	H302/H332	Harmful if swallowed or if inhaled	[1][2][12]

Recommended Safe Handling Protocols

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[3] Facilities should be equipped with an eyewash station.[3]
- Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[3]
- Handling: Avoid contact with skin, eyes, and clothing.[3] Do not breathe dust or fumes.[3] Wash hands thoroughly after handling.[3]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3] [13]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations. Do not let the product enter drains.[3]

Conclusion

Methyl 5-aminopyrazine-2-carboxylate hydrochloride is more than a simple chemical; it is an enabling tool for innovation in drug discovery and materials science. Its well-defined physicochemical properties, predictable reactivity, and established synthesis routes make it a reliable and valuable building block. By understanding the principles of its chemistry and handling it with the requisite safety precautions, researchers can fully leverage its potential to construct novel molecules that may address significant challenges in medicine and beyond.

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